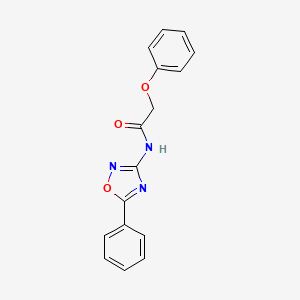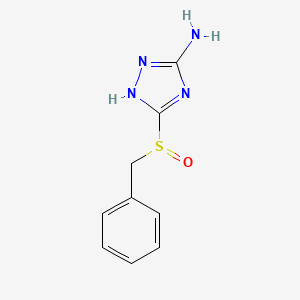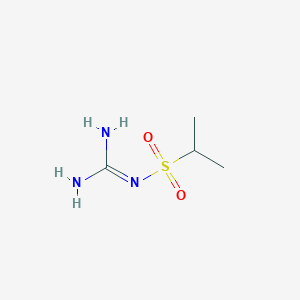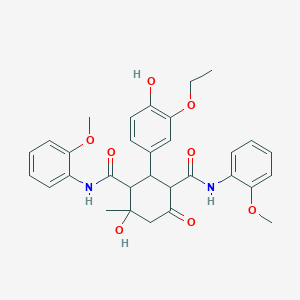![molecular formula C13H13NO B11040403 1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-butyn-1-one](/img/structure/B11040403.png)
1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-butyn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-butyn-1-one is a synthetic organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a butynone moiety attached to a dihydroisoquinoline ring
Preparation Methods
The synthesis of 1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-butyn-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Butynone Moiety: The butynone group can be introduced via a Sonogashira coupling reaction, where an alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Final Assembly: The final step involves the coupling of the dihydroisoquinoline intermediate with the butynone moiety under appropriate reaction conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-butyn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the butynone moiety to a butanol group.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-butyn-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research for detailed elucidation.
Comparison with Similar Compounds
1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-butyn-1-one can be compared with other isoquinoline derivatives, such as:
3,4-Dihydro-1H-quinolin-2-one: This compound shares a similar core structure but lacks the butynone moiety, resulting in different chemical and biological properties.
8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: The presence of a hydroxyl group in this compound enhances its solubility and reactivity compared to this compound.
8-Methoxy-3,4-dihydro-1H-quinolin-2-one: The methoxy group in this compound provides additional sites for chemical modification, making it a versatile intermediate for further synthesis.
The uniqueness of this compound lies in its butynone moiety, which imparts distinct reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-yn-1-one |
InChI |
InChI=1S/C13H13NO/c1-2-5-13(15)14-9-8-11-6-3-4-7-12(11)10-14/h3-4,6-7H,8-10H2,1H3 |
InChI Key |
HSYURHOPXUOFKF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,4-dimethoxybenzamide](/img/structure/B11040320.png)
![6-chloro-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11040321.png)

![(1Z)-6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-8-methoxy-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040329.png)

![1-Ethyl-4-methyl-3-[(4-methylphenyl)sulfonyl]-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11040340.png)
![N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B11040352.png)
![3-benzoyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11040354.png)
![N-(2,3-dimethylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11040357.png)


![3-(4-Chlorophenyl)-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11040378.png)
![6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11040383.png)
![4-[(1E,3E)-1-chloro-3-hydrazinylidene-1-(4-methylphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11040386.png)
